molecular formula C25H33FO6 B12775961 Triamcinolone methyl ethyl ketal CAS No. 3793-07-5

Triamcinolone methyl ethyl ketal

Cat. No.: B12775961
CAS No.: 3793-07-5
M. Wt: 448.5 g/mol
InChI Key: MMLFSXCKTQKXIY-CSLPMHSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triamcinolone methyl ethyl ketal is a synthetic derivative of triamcinolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a ketal group, which is formed by the reaction of a ketone with an alcohol. The addition of the ketal group can modify the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triamcinolone methyl ethyl ketal typically involves the ketalization of triamcinolone with methanol and ethanol in the presence of an acid catalyst. The reaction proceeds smoothly under mild conditions, with the ketone group of triamcinolone reacting with the alcohols to form the ketal. Common acid catalysts used in this reaction include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The process involves the continuous addition of triamcinolone, methanol, ethanol, and the acid catalyst into the reactor, with the product being continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Triamcinolone methyl ethyl ketal can undergo various chemical reactions, including:

    Hydrolysis: The ketal group can be hydrolyzed back to the original ketone and alcohols in the presence of aqueous acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ketal group can participate in substitution reactions, where one of the alkoxy groups is replaced by another substituent.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under acidic or basic conditions.

Major Products Formed

    Hydrolysis: Triamcinolone, methanol, and ethanol.

    Oxidation: Oxidized derivatives of triamcinolone.

    Reduction: Reduced derivatives of triamcinolone.

    Substitution: Substituted ketal derivatives.

Scientific Research Applications

Triamcinolone methyl ethyl ketal has several scientific research applications, including:

    Chemistry: Used as a model compound to study ketalization and deketalization reactions.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.

Mechanism of Action

The mechanism of action of triamcinolone methyl ethyl ketal involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Triamcinolone acetonide: Another derivative of triamcinolone with a cyclic ketal group.

    Triamcinolone hexacetonide: A more stable form of triamcinolone with enhanced anti-inflammatory properties.

    Dexamethasone: A potent glucocorticoid with similar anti-inflammatory and immunosuppressive effects.

Uniqueness

Triamcinolone methyl ethyl ketal is unique due to its specific ketal structure, which can enhance its stability and modify its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over other similar compounds in terms of stability and efficacy .

Properties

CAS No.

3793-07-5

Molecular Formula

C25H33FO6

Molecular Weight

448.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-6-ethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H33FO6/c1-5-23(4)31-20-11-17-16-7-6-14-10-15(28)8-9-21(14,2)24(16,26)18(29)12-22(17,3)25(20,32-23)19(30)13-27/h8-10,16-18,20,27,29H,5-7,11-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23?,24-,25+/m0/s1

InChI Key

MMLFSXCKTQKXIY-CSLPMHSKSA-N

Isomeric SMILES

CCC1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C

Canonical SMILES

CCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.